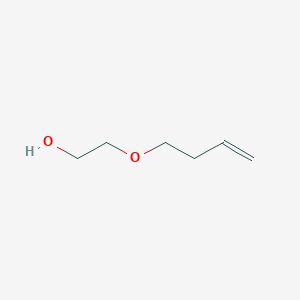
1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystallographic Analysis
In the realm of crystallography, the structure of related compounds has been elucidated to understand their molecular conformation and interactions. For instance, the study by Hong-qiang Liu et al. (2012) on a similar compound, Dabigatran etexilate tetrahydrate, showcases how crystallographic analysis can reveal dihedral angles, molecular planes, and intramolecular hydrogen bonding, contributing to the understanding of drug-receptor interactions and solid-state chemistry (Liu et al., 2012).
Synthetic Chemistry
In synthetic chemistry, the compound's structure has been used as a core or intermediary in synthesizing novel organic molecules. N. Abe et al. (1990) reported the synthesis of cyclohepta[b]pyrroles and their derivatives, highlighting the compound's utility in constructing complex heterocyclic systems with potential pharmaceutical applications (Abe et al., 1990).
Anticancer Research
The compound's derivatives have been explored for their potential anticancer properties. N. T. A. Ghani and A. Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands, demonstrating their cytotoxicity against various cancer cell lines. This research suggests a promising avenue for developing new anticancer agents (Ghani & Mansour, 2011).
Material Science
In material science, the synthesis and applications of related compounds have been investigated for their luminescent properties. G. Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts, showcasing the potential of such compounds in creating low-cost luminescent materials (Volpi et al., 2017).
Polymer Science
The compound's derivatives have also been used in the synthesis of novel polyimides, as reported by Shujiang Zhang et al. (2005). These polyimides exhibit exceptional thermal stability and solubility in common organic solvents, highlighting their potential in advanced polymer applications (Zhang et al., 2005).
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-13-24-18-10-6-5-9-17(18)23-22(24)16-14-21(26)25(15-16)19-11-7-8-12-20(19)27-4-2/h5-12,16H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXMWCAHKZEWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)


![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)





![6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2675388.png)

![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)


